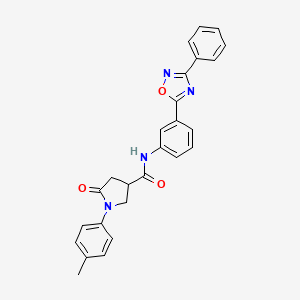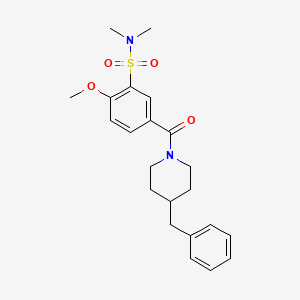
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide, also known as CP-465,022, is a selective antagonist of the orexin-1 receptor. Orexins are neuropeptides that play a crucial role in the regulation of wakefulness and arousal. CP-465,022 has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction.
作用機序
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide acts as a selective antagonist of the orexin-1 receptor, which is located in the hypothalamus. Orexin-1 receptors play a crucial role in the regulation of wakefulness and arousal. By blocking the activation of these receptors, N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide reduces wakefulness and promotes sleep.
Biochemical and Physiological Effects
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on sleep and wakefulness, N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been shown to reduce food intake and body weight by decreasing the activity of the reward pathway in the brain. It has also been shown to reduce drug-seeking behavior by decreasing the activity of the mesolimbic dopamine system, which is involved in the reward response.
実験室実験の利点と制限
One of the main advantages of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide is its selectivity for the orexin-1 receptor. This makes it a useful tool for studying the role of orexin-1 receptors in sleep, wakefulness, and other physiological processes. However, one limitation of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in animal models.
将来の方向性
There are a number of potential future directions for research on N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide. One area of interest is the potential use of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide in the treatment of sleep disorders, such as insomnia and narcolepsy. Another area of interest is the potential use of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide in the treatment of obesity and addiction. Additionally, further research is needed to understand the long-term effects of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide on sleep, wakefulness, and other physiological processes.
合成法
The synthesis of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide involves the reaction of 4-methoxy-3-nitrobenzoic acid with cyclopentylmagnesium bromide, followed by the reduction of the resulting nitro compound with iron powder. The piperidine-1-sulfonyl chloride is then added to the intermediate product, which undergoes cyclization to form N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide.
科学的研究の応用
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been studied extensively for its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction. In preclinical studies, N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been shown to improve sleep quality and reduce the incidence of wakefulness. It has also been shown to reduce food intake and body weight in animal models of obesity. Additionally, N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
5-(4-benzylpiperidine-1-carbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-23(2)29(26,27)21-16-19(9-10-20(21)28-3)22(25)24-13-11-18(12-14-24)15-17-7-5-4-6-8-17/h4-10,16,18H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXQRUCUIKBUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-benzylpiperidin-1-yl)carbonyl]-2-methoxy-N,N-dimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

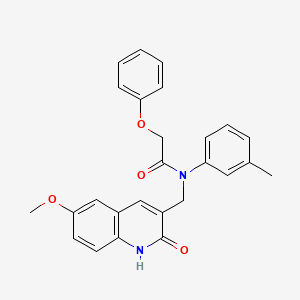
![4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide](/img/structure/B7716628.png)
![3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B7716648.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)
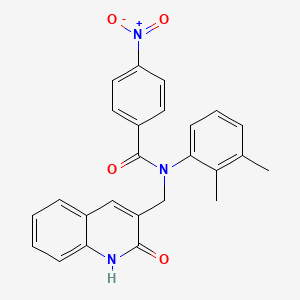
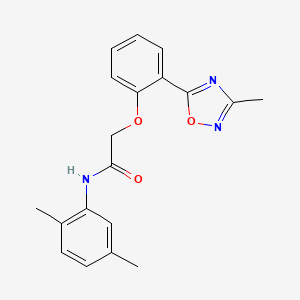
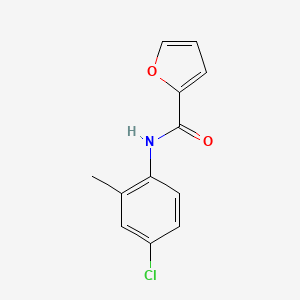
![4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716672.png)
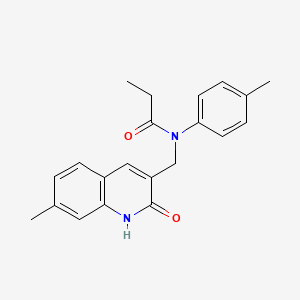
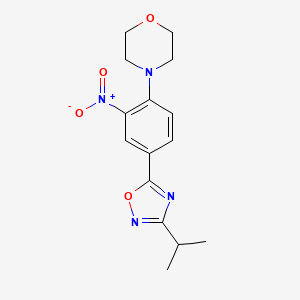
![N-(2,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716709.png)

